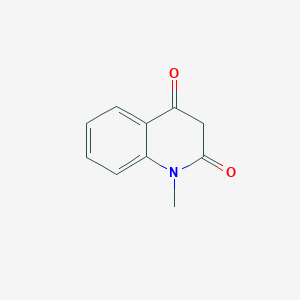

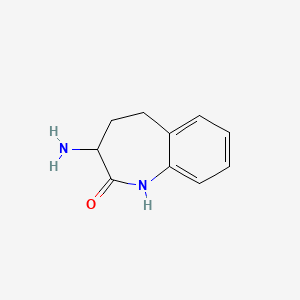

1-甲基喹啉-2,4(1H,3H)-二酮

描述

1-Methylquinoline-2,4(1H,3H)-dione is a heterocyclic compound that is part of the isoquinoline-1,3(2H,4H)-dione family. This family of compounds has been the subject of various studies due to their potential biological activities and their use in the synthesis of pharmacologically active molecules. The isoquinoline-1,3(2H,4H)-dione scaffold has been identified as a key structure in the inhibition of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase .

Synthesis Analysis

The synthesis of isoquinoline-1,3(2H,4H)-dione derivatives has been explored through various methods. For instance, a visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones has been achieved using a tandem radical cyclization and sulfonylation reaction . Additionally, oxidative decarbonylative coupling of aliphatic aldehydes with methacryloyl benzamides has been used to generate alkyl-substituted isoquinoline-1,3(2H,4H)-diones under metal-free conditions . A base-catalyzed hydroxylation of isoquinoline-1,3(2H,4H)-diones with air has also been established, which is transition-metal-free and reductant-free . Moreover, an enantioselective synthesis of isoquinoline-1,3(2H,4H)-dione derivatives has been developed using a chiral phosphoric acid catalyzed aza-Friedel-Crafts reaction .

Molecular Structure Analysis

The molecular structure of isoquinoline-1,3(2H,4H)-dione derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 4-methyl-2-phenylbenzo[de]cyclobut[i]isoquinoline-3,5(2H)-dione, was determined by single-crystal X-ray crystallography, which provided detailed information about the arrangement of atoms in the molecule .

Chemical Reactions Analysis

Isoquinoline-1,3(2H,4H)-dione derivatives participate in a variety of chemical reactions. They have been used as ligands to form complexes with metals such as Mg(2+) and Mn(2+), which are relevant to their biological activity . The reactivity of these compounds under different conditions, such as visible light-promotion and metal-free catalysis , has been explored to synthesize a wide range of derivatives with potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline-1,3(2H,4H)-dione derivatives are influenced by their molecular structure. These properties are crucial for their biological activity and their interaction with biological targets. For instance, the antiviral activity of certain derivatives against HIV-1 has been attributed to their ability to inhibit the RNase H function . The solubility, stability, and reactivity of these compounds can be modified by introducing different substituents, which has been demonstrated in various synthetic approaches .

科学研究应用

合成和化学性质

一锅多组分合成

这种化合物参与了与芳香醛和马隆腈/氰乙酸酯缩合的三组分反应。在特定的离子液体中进行的这一过程导致了二氢吡喃并[3,2-c]喹啉酮的高效合成。这种合成以其便利性和高产率而闻名,无需进行柱层析(Bhupathi et al., 2016)。

铜(I)催化的环加成反应

1-甲基喹啉-2,4(1H,3H)-二酮参与了铜(I)催化的[3 + 2]环加成反应,与末端炔烃反应,生成1,4-二取代的1,2,3-三唑。通过各种光谱方法和质谱对产物的结构进行了确认(Kafka et al., 2011)。

DFT计算和NLO分析

对从1-甲基喹啉-2,4(1H,3H)-二酮合成的新化合物进行了密度泛函理论(DFT)计算和分析,包括电子结构、非线性光学(NLO)性质和自然键合轨道(NBO)分析(Halim & Ibrahim, 2017)。

1,4-苯二氮杂环己酮的合成

在碱性条件下,1-甲基喹啉-2,4(1H,3H)-二酮发生分子重排,产生1,4-苯二氮杂环己酮。该过程使用各种碱进行,展示了独特的反应性和温和的反应条件(Křemen等,2017)。

转化为喹唑啉-2,4(1H,3H)-二酮

发展了一种通过在温和条件下将1-甲基喹啉-2,4(1H,3H)-二酮与各种试剂反应来获得喹唑啉-2,4-二酮的新合成方法。这种合成得到了光谱分析和X射线晶体学的支持(El-Azab et al., 2021)。

化学反应和衍生物

与异氰酸和异硫氰酸的反应

这种化合物与氰酸钾或硫氰酸钾发生反应,导致尿素或硫脲氧吲哚和二氢咪唑喹啉酮等各种产物。反应机制涉及最初形成的单取代脲或硫脲的分子重排(Mrkvička等,2011)。

功能化衍生物的制备

合成了1-甲基喹啉-2,4(1H,3H)-二酮的各种衍生物,如1,2,3-三唑-4-基甲醇、1,2,3-三唑-4-甲醛和1,2,3-三唑-4-羧酸。这些衍生物通过核磁共振光谱得到了确认(Milićević等,2020)。

三级2-氯酮与氰离子的反应

1-甲基喹啉-2,4(1H,3H)-二酮与氰离子反应,产生包括3-氰基喹啉-2,4-二酮和其他次要产物在内的各种化合物。这一过程涉及亲核取代反应,并通过核磁共振光谱表征(Klásek等,2021)。

使用二氧化碳合成喹唑啉-2,4(1H,3H)-二酮

从1-甲基喹啉-2,4(1H,3H)-二酮使用二氧化碳合成喹唑啉-2,4(1H,3H)-二酮衍生物的高效协议已经开发出来。这种方法对于合成几种药物中的关键中间体(Patil et al., 2008)具有重要意义。

润滑脂中的抗氧化性能

1-甲基喹啉-2,4(1H,3H)-二酮衍生物已被合成并作为润滑脂中的抗氧化剂进行评估。利用标准测试和光谱分析研究了这些化合物作为抗氧化剂的效率(Hussein et al., 2016)。

用于检测IIIA族离子的“开启”荧光化学传感器

基于1-甲基喹啉-2,4(1H,3H)-二酮开发了一种用于选择性识别IIIA族金属离子的化学传感器。该传感器显示出显著的“开启”荧光响应,有助于检测Al3+、Ga3+和In3+等离子(Jang et al., 2018)。

未来方向

作用机制

- Some quinazoline derivatives exhibit significant anti-cancer activity by inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase . It’s possible that 1-methylquinoline-2,4-dione may interact with similar kinases or receptors.

Target of Action

Result of Action

属性

IUPAC Name |

1-methylquinoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYBXZIOLFPNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399348 | |

| Record name | 1-Methylquinoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methylquinoline-2,4(1H,3H)-dione | |

CAS RN |

61469-95-2 | |

| Record name | 1-Methylquinoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-methylquinoline-2,4(1H,3H)-dione in the synthesis of dihydropyrano[3,2-c]quinolones?

A1: 1-methylquinoline-2,4(1H,3H)-dione serves as one of the three key starting materials in the multi-component reaction leading to dihydropyrano[3,2-c]quinolones. [, ] It reacts with an aromatic aldehyde and either malononitrile or cyanoacetic ester in the presence of a catalyst. This reaction forms the core structure of the dihydropyrano[3,2-c]quinolone product.

Q2: What are the advantages of using DBU acetate or tetrabutylammonium acetate as catalysts in this reaction?

A2: Both DBU acetate [] and tetrabutylammonium acetate [] act as task-specific ionic liquids, promoting the synthesis of dihydropyrano[3,2-c]quinolones under mild conditions. These catalysts offer several advantages:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)

![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)

![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)

![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)